5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one
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Overview
Description
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one: is a compound with a molecular formula of C₁₁H₁₄N₂O₃S and a molecular weight of 254.31 g/mol . This compound is part of the pyrrolidin-2-one family, which is known for its versatile biological activities and diverse functional properties . Pyrrolidin-2-ones are commonly found in natural products and synthetic compounds, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, the ring expansion of β-lactams or cyclopropylamides can also be employed .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The specific conditions and reagents used may vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine-2-one: A versatile scaffold used in drug discovery for its biological activity.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on human carbonic anhydrase isoenzymes.
Prolinol: Another derivative with significant biological activity.
Uniqueness: 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups, which confer distinct reactivity and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O3S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
5-(2-amino-5-methylsulfonylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O3S/c1-17(15,16)7-2-3-9(12)8(6-7)10-4-5-11(14)13-10/h2-3,6,10H,4-5,12H2,1H3,(H,13,14) |
InChI Key |
XIQZJSHEEFLHOR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)C2CCC(=O)N2 |
Origin of Product |
United States |
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